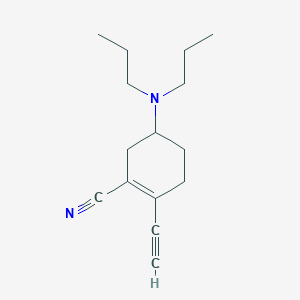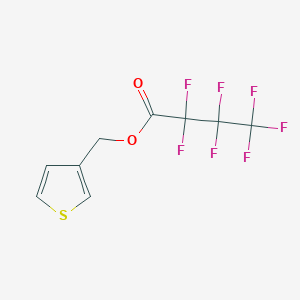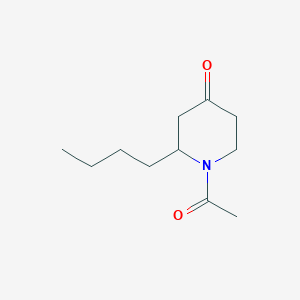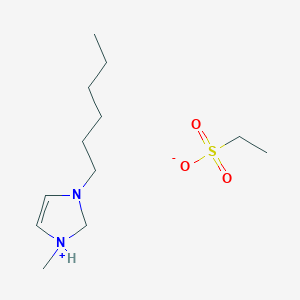
1-(3-Fluoro-4-methylsulfanylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methylsulfanylphenyl)piperazine is a chemical compound that belongs to the piperazine class of compounds. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-4-methylsulfanylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(3-Fluoro-4-methylsulfanylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Cyclization: The ring formation reaction between diamines and sulfonium salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methylsulfanylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methylsulfanylphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds often act as GABA receptor agonists, which can lead to the modulation of neurotransmitter release and neuronal excitability . This interaction can result in various pharmacological effects, including sedation, anxiolysis, and muscle relaxation.
Comparación Con Compuestos Similares
1-(3-Fluoro-4-methylsulfanylphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)piperazine: This compound has a similar structure but lacks the methylsulfanyl group.
1-(3-Trifluoromethylphenyl)piperazine: This compound features a trifluoromethyl group instead of a methylsulfanyl group.
1-(4-Fluorophenyl)methyl-4-(phenylsulfonyl)piperazine: This compound has a phenylsulfonyl group attached to the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on this compound could lead to the development of new therapeutic agents and industrial applications.
Propiedades
Número CAS |
918884-34-1 |
|---|---|
Fórmula molecular |
C11H15FN2S |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methylsulfanylphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2S/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Clave InChI |
JFTKQWAILGZUPI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)N2CCNCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)

silane](/img/structure/B14185967.png)




![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)
![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)


![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)

![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)
